4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine

Medicinal Chemistry Drug Design Ligand Efficiency

4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine (CAS 90951-33-0) is a hybrid heterocyclic small molecule that fuses a morpholine ring with a 1,4,5,6-tetrahydropyrimidine core via a methylene linker. With a molecular formula of C₉H₁₇N₃O and molecular weight of 183.25 g/mol, this compound belongs to the broader tetrahydropyrimidine (THPM) pharmacophore class, which is recognized for polypharmacology spanning antimicrobial, anticancer, antiviral, anti-inflammatory, and calcium channel modulatory activities.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B13149362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CNC(=NC1)CN2CCOCC2
InChIInChI=1S/C9H17N3O/c1-2-10-9(11-3-1)8-12-4-6-13-7-5-12/h1-8H2,(H,10,11)
InChIKeyRANMRCPUDAIJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine – Compound Identity, Physicochemical Profile, and Procurement-Relevant Specifications


4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine (CAS 90951-33-0) is a hybrid heterocyclic small molecule that fuses a morpholine ring with a 1,4,5,6-tetrahydropyrimidine core via a methylene linker . With a molecular formula of C₉H₁₇N₃O and molecular weight of 183.25 g/mol, this compound belongs to the broader tetrahydropyrimidine (THPM) pharmacophore class, which is recognized for polypharmacology spanning antimicrobial, anticancer, antiviral, anti-inflammatory, and calcium channel modulatory activities [1]. The morpholine moiety contributes to aqueous solubility and modulates basicity (conjugate acid pKa ~8.36 for free morpholine), while the tetrahydropyrimidine ring provides a hydrogen-bond donor (amidine NH, HBD = 1) and acceptor capacity (HBA = 4) that underpins target engagement at enzymes and receptors [2]. Commercial availability is confirmed with a minimum purity specification of 95% .

Why Generic Tetrahydropyrimidine or Morpholine Substitution Cannot Replace 4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine


The 1,4,5,6-tetrahydropyrimidine scaffold is not a uniform pharmacophore; even subtle changes in ring saturation, substitution pattern, and linker connectivity produce profound shifts in target selectivity, potency, and ADME profile. The target compound differentiates itself from the widely studied antiviral DD13 (mopyridone, 1-morpholinomethyl-tetrahydro-2(1H)-pyrimidinone) by bearing a fully reduced amidine-type tetrahydropyrimidine rather than a cyclic urea (pyrimidinone), which alters hydrogen-bond donation capacity (HBD = 1 vs. 0 for DD13) and conjugate acid basicity . These molecular features directly impact binding at sigma receptors, muscarinic M1 receptors, and viral protease targets where amidine geometry is critical [1]. Furthermore, generic morpholine-containing building blocks lack the tetrahydropyrimidine moiety entirely and cannot recapitulate the chelating or bidentate hydrogen-bond interactions that the amidine group provides [2]. The quantitative evidence below establishes exactly where these structural differences translate into measurable performance gaps.

Quantitative Differentiation Evidence for 4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine vs. Closest Analogs


Molecular Weight Reduction of 16 Da vs. DD13 (Mopyridone) Translates to Improved Ligand Efficiency Indices

The target compound (MW = 183.25 Da, C₉H₁₇N₃O) is 16 Da lighter than the closest clinical-stage analog DD13 / mopyridone (MW = 199.25 Da, C₉H₁₇N₃O₂) due to the absence of the cyclic urea carbonyl oxygen . This translates to a lower topological polar surface area (estimated TPSA ≈ 35–40 Ų for the target vs. ~49–55 Ų for DD13) and reduced hydrogen-bond acceptor count (HBA = 4 vs. 5), both of which are favorable for passive membrane permeability according to the Rule-of-Five framework [1]. In fragment-based and lead-optimization contexts, the lower MW per heavy atom count (17 vs. 18 heavy atoms) improves ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics, which are decisive in early-stage hit triage.

Medicinal Chemistry Drug Design Ligand Efficiency

Amidine vs. Cyclic Urea Core: Enhanced Basicity and Distinct Hydrogen-Bond Donor Profile Drives Differential Target Engagement

The target compound contains an amidine group (1,4,5,6-tetrahydropyrimidine, pKa of conjugate acid ≈ 11–12) that is protonated at physiological pH, providing a strong hydrogen-bond donor (HBD = 1) and a cationic center capable of engaging aspartate/glutamate residues in enzyme active sites or receptor binding pockets . In contrast, DD13 features a neutral cyclic urea (tetrahydro-2(1H)-pyrimidinone, HBD = 0) that cannot form equivalent ionic or charge-reinforced hydrogen bonds. This difference is mechanistically critical: amidine-containing tetrahydropyrimidines have demonstrated nanomolar affinity at sigma-2 receptors (Ki = 65–90 nM in related amidine analogs) [1], whereas cyclic urea analogs of similar size show significantly weaker binding [2]. The amidine group also supports bidentate coordination to catalytic metal ions in metalloprotease targets (e.g., HCV NS3/4A protease), a binding mode inaccessible to urea-based analogs.

Medicinal Chemistry Sigma Receptors Structure-Activity Relationship

Class-Level Anti-Inflammatory Activity: Tetrahydropyrimidine-2-Carboxamides Reach 46.7% Edema Suppression, Matching Diclofenac Sodium Reference

Although direct in vivo data for the target compound itself are not yet published, closely related morpholine-derived tetrahydropyrimidine-2-carboxamides—synthesized via the same 2-morpholin-4-yl-2-thioxoacetamide intermediate pathway—have demonstrated anti-inflammatory activity reaching 46.7% suppression of carrageenan-induced paw edema in rats, which is within the same range as the reference NSAID diclofenac sodium (37.5–46.7% inhibition) [1]. The most active congener, N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide, achieved this at an oral dose where molecular docking against COX-1 and COX-2 showed excellent correlation with experimental data (R² = 0.92 for COX-1; R² = 0.83 for COX-2) [2]. The target compound, lacking the carboxamide extension but retaining the morpholine-tetrahydropyrimidine scaffold, is the direct synthetic precursor to this active series and is therefore the appropriate starting point for structure-activity relationship (SAR) expansion.

Anti-inflammatory COX Inhibition In Vivo Pharmacology

Antiviral Selectivity Advantage: DD13 Analog Achieves 557.7-Fold Selectivity Index Against Rubella Virus, Exceeding Typical Nucleoside Analog Benchmarks

The closest structural analog to the target compound—DD13 (1-morpholinomethyl-tetrahydro-2(1H)-pyrimidinone, differing only by the carbonyl-for-amidine substitution in the pyrimidine ring)—has demonstrated a selectivity ratio (CC₅₀ / MIC₅₀) of 557.7 against rubella virus (Judith strain) with a MIC₅₀ of 0.9 μM [1]. Against influenza viruses, DD13 (mopyridone) was superior to rimantadine in selectivity, achieving a therapeutic (selectivity) ratio of 426 in ovo [2]. The target compound, bearing an amidine rather than urea, is predicted to exhibit comparable or enhanced antiviral breadth given that amidine-containing heterocycles are established pharmacophores in multiple antiviral programs, including HCV NS3/4A protease inhibition (IC₅₀ values of 0.68–1.0 μM for related amidine-quinazoline hybrids) [3]. This class-level evidence positions the target compound as a compelling scaffold for antiviral lead discovery.

Antiviral Togavirus Selectivity Index

Lipinski Rule-of-Five Compliance: Favorable Physicochemical Profile for Oral Bioavailability Across the Tetrahydropyrimidine-Morpholine Class

The target compound satisfies all four Lipinski Rule-of-Five criteria: MW = 183.25 Da (≤500), HBA = 4 (≤10), HBD = 1 (≤5), and estimated cLogP ≈ 0.5–1.5 (≤5), resulting in zero RO5 violations [1]. This compares favorably to many tetrahydropyrimidine analogs in the literature, which frequently exceed MW > 400 or cLogP > 5 when elaborated with aromatic substituents for enhanced potency [2]. The compact size (only 17 heavy atoms) and favorable polar surface area (estimated TPSA ≈ 35–50 Ų) place the compound within the optimal range for both oral absorption (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų, MW < 400), a property profile that larger tetrahydropyrimidine derivatives (e.g., HZ-1157, MW = 232.28, TPSA > 90 Ų) cannot achieve [3]. This positions the target compound as a privileged starting scaffold for CNS drug discovery programs, particularly for muscarinic M1 receptor modulation where other 1,4,5,6-tetrahydropyrimidines have shown selective agonist activity [4].

Drug-Likeness ADME Physicochemical Properties

Synthetic Tractability: High-Yield Synthesis Route via Mannich-Type Condensation with 71–98% Reported Yields for Closely Related Analogs

The target compound is accessible via a convergent Mannich-type reaction between morpholine and a suitable tetrahydropyrimidine precursor bearing an activated methylene group. In the closely related synthesis of 1,4,5,6-tetrahydropyrimidine-2-carboxamides—which share the identical morpholine-thioxoacetamide intermediate—the target products were obtained in yields of 71–98% and were easily isolated from the reaction mixture by simple filtration [1]. This contrasts with the multi-step, protecting-group-intensive syntheses required for many 1,2,3,4-tetrahydropyrimidine (Biginelli-type) derivatives, where yields are often in the 40–65% range [2]. The target compound's two-step convergent assembly (morpholine-thioxoacetamide formation followed by cyclocondensation with 1,3-diaminopropane) offers significant advantages in throughput, cost, and scalability for medicinal chemistry and preclinical supply.

Synthetic Chemistry Process Chemistry Scalability

Optimal Research and Industrial Application Scenarios for 4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine Based on Differentiated Evidence


Antiviral Lead Discovery: Broad-Spectrum Togavirus and Influenza Inhibitor Scaffold with Exceptional Selectivity Indices

The target compound's close structural analog DD13 has demonstrated MIC₅₀ = 0.9 μM against rubella virus with a selectivity ratio of 557.7, and superiority over rimantadine in influenza models (selectivity ratio = 426) [1]. The amidine modification in the target compound is predicted to confer enhanced or broadened antiviral activity compared to the urea-based DD13, based on the established role of amidine pharmacophores in antiviral protease inhibition (e.g., HCV NS3/4A IC₅₀ = 0.68–1.0 μM for related amidine derivatives) [2]. This scenario is applicable for research groups developing next-generation togavirus, orthomyxovirus, or flavivirus inhibitors where the combination of high potency and wide therapeutic window is the primary selection criterion.

Anti-Inflammatory Drug Discovery: Validated Tetrahydropyrimidine-Morpholine Scaffold Equipotent to Diclofenac in Preclinical Edema Models

Closely related 1,4,5,6-tetrahydropyrimidine-2-carboxamides—derived from the same morpholine-thioxoacetamide intermediate used to prepare the target compound—achieved 46.7% suppression of carrageenan-induced paw edema in rats, matching the reference NSAID diclofenac sodium (37.5–46.7%) [1]. Molecular docking confirmed engagement of both COX-1 (R² = 0.92) and COX-2 (R² = 0.83) enzymes with strong correlation to experimental data [2]. The target compound serves as the core scaffold for this validated anti-inflammatory series and is the optimal starting point for SAR-driven optimization toward selective COX-2 inhibitors or dual COX/LOX agents with reduced gastrointestinal toxicity.

CNS Drug Discovery: Compact, BBB-Permeable Scaffold for Muscarinic M1 Receptor Agonist Development

With MW = 183.25 Da, TPSA ≈ 35–50 Ų, and zero Rule-of-Five violations, the target compound occupies physicochemical space that is favorable for blood-brain barrier penetration (TPSA < 90 Ų, MW < 400) [1]. 1,4,5,6-Tetrahydropyrimidines have already demonstrated selective M1 muscarinic receptor agonist activity in rat brain, with potential applications in Alzheimer's disease and cognitive disorders [2]. The target compound's low MW and amidine hydrogen-bond donor profile make it an ideal fragment-sized starting point for structure-based design of CNS-penetrant M1 agonists, offering advantages over larger, more lipophilic tetrahydropyrimidine derivatives that carry higher risk of P-glycoprotein efflux and phospholipidosis.

Medicinal Chemistry SAR Expansion: High-Yield, Convergent Synthetic Route Enables Rapid Analog Generation

The target compound's synthetic accessibility via a convergent Mannich-type condensation (yields of 71–98% demonstrated for close analogs) [1] makes it a practical and cost-effective starting scaffold for parallel library synthesis and SAR exploration. The morpholine ring can be readily diversified to piperidine, piperazine, or thiomorpholine analogs, while the tetrahydropyrimidine amidine can be elaborated to carboxamides, sulfonamides, or heteroaryl derivatives—all while maintaining the favorable drug-like property envelope. For procurement in medicinal chemistry CROs and academic screening centers, this translates to faster turnaround times and lower cost per analog compared to multi-step Biginelli-type tetrahydropyrimidine syntheses.

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